N-benzyl-4-fluorobenzamide
Description
Contextual Significance in Chemical and Biological Sciences
In the chemical sciences, N-benzyl-4-fluorobenzamide is primarily valued as a synthetic intermediate and a building block in organic synthesis. It is utilized in the preparation of more complex molecules. For instance, it has been used in microwave-assisted methods for the conversion of alcohols into α-substituted amides. rcsi.sciencetu.ac.th Its structure is also a subject of study in dehydrogenative amidation reactions catalyzed by transition metals like ruthenium, where the electronic properties conferred by the fluorine atom can influence catalytic activity and reaction outcomes. mdpi.com
In the biological sciences, the direct biological activity of this compound has not been a major focus of research. Instead, its significance lies in its role as a structural scaffold. The benzamide (B126) functional group is a common feature in many biologically active compounds, and the incorporation of a fluorine atom can favorably alter pharmacokinetic properties such as metabolic stability. nih.govontosight.ai Consequently, the this compound framework is a key component in the design and synthesis of novel derivatives with potential therapeutic applications. Research on these derivatives spans areas such as neuroimaging and the treatment of neuropathic pain. nih.govnih.govresearchgate.net
Overview of Research Trajectories
The scientific investigation of this compound has progressed along several key paths, from its fundamental characterization to its application as a foundational tool in medicinal chemistry.
Crystal Structure Data for this compound at 173 K researchgate.net
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2(1)/n |
| a | 5.6653(2) Å |
| b | 25.305(1) Å |
| c | 8.2832(3) Å |
| β | 92.237(3)° |
| Volume | 1186.6 ų |
| Z | 4 |
A second major research trajectory involves its use in developing new synthetic methodologies. For example, it has served as a model substrate in studies aimed at creating more efficient catalytic systems for forming amide bonds, a crucial reaction in chemical and pharmaceutical manufacturing. mdpi.comrsc.org
The most prominent research trajectory, however, is in the field of medicinal chemistry. While this compound itself is not typically the final active agent, it serves as a critical starting point or core structure (a scaffold) for creating a wide array of derivatives. Scientists modify its structure to develop new compounds with specific biological targets. Studies have shown that derivatives incorporating the this compound motif can exhibit significant biological activities, such as high affinity for sigma receptors, which are targets for neuroleptic drugs and potential therapies for neuropathic pain. nih.govnih.gov Other research has developed derivatives as potential anticancer agents. rcsi.science This line of investigation underscores the compound's value as a foundational element for drug discovery and development.
Structure
3D Structure
Properties
Molecular Formula |
C14H12FNO |
|---|---|
Molecular Weight |
229.25 g/mol |
IUPAC Name |
N-benzyl-4-fluorobenzamide |
InChI |
InChI=1S/C14H12FNO/c15-13-8-6-12(7-9-13)14(17)16-10-11-4-2-1-3-5-11/h1-9H,10H2,(H,16,17) |
InChI Key |
XCRBOSJQBAFSMZ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CNC(=O)C2=CC=C(C=C2)F |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C2=CC=C(C=C2)F |
Origin of Product |
United States |
Synthetic Methodologies for N Benzyl 4 Fluorobenzamide and Its Analogs
Direct Amide Bond Formation Strategies
The creation of the amide bond in N-benzyl-4-fluorobenzamide is a critical step, and several direct methods have been developed to achieve this transformation efficiently.
Coupling Reactions from Carboxylic Acids and Amines
The most conventional and widely practiced method for synthesizing this compound involves the direct coupling of 4-fluorobenzoic acid and benzylamine (B48309). This transformation is typically facilitated by a coupling agent that activates the carboxylic acid, enabling nucleophilic attack by the amine. A variety of coupling reagents and conditions have been explored to optimize this reaction.
Ruthenium-based catalytic systems have demonstrated effectiveness in the amidation of alcohols and aldehydes. For instance, RuH2(PPh3)4, in conjunction with an in-situ generated N-heterocyclic carbene (NHC) ligand, has been shown to catalyze the direct synthesis of amides from alcohols and amines. acs.org While specific data for this compound was not detailed, the successful synthesis of a range of amides, including N-benzyl-4-chlorobenzamide and N-benzyl-4-methylbenzamide, suggests the applicability of this method. acs.org The use of acetonitrile (B52724) as a solvent was found to be particularly effective. acs.org
Palladium(II) pincer complexes have also emerged as efficient catalysts for the N-alkylation of benzamides with alcohols. chemrxiv.org Optimal conditions for this reaction involve using 0.5 mol% of the catalyst with cesium carbonate (Cs2CO3) as the base in toluene (B28343) at 110°C, providing good to excellent yields for various benzamides. chemrxiv.org The proposed mechanism follows a "borrowing hydrogen" pathway, where the palladium catalyst facilitates the dehydrogenation of the alcohol, condensation with the amide to form an imine, and subsequent reduction. chemrxiv.org
In a different approach, cobalt nanoparticles supported on carbon have been utilized for the N-alkylation of benzamides with alcohols. nih.gov This method has shown a broad substrate scope, successfully producing a variety of secondary amides. nih.gov
| Catalyst System | Reagents | Conditions | Key Findings |
| RuH2(PPh3)4 / NHC | Alcohol, Amine | Acetonitrile | Economical and effective for a range of amides. acs.org |
| Palladium(II) pincer complex | Benzamide (B126), Alcohol | 0.5 mol% catalyst, Cs2CO3, Toluene, 110°C | High efficiency and good to excellent yields. chemrxiv.org |
| Cobalt nanoparticles on carbon | Benzamide, Alcohol | KOH, Toluene, 115°C | Broad substrate scope and good functional group tolerance. nih.gov |
Microwave-Assisted Amidation Protocols
Microwave irradiation has gained prominence as a tool to accelerate organic reactions, and the synthesis of amides is no exception. This technique often leads to significantly reduced reaction times and improved yields compared to conventional heating methods.
The synthesis of N-heterocycles, a class of compounds that includes benzamide derivatives, has been successfully achieved using microwave irradiation, which enhances cyclocondensation, cycloaddition, and functionalization reactions. rsc.org For instance, the synthesis of substituted benzo[b] rsc.orgnih.govoxazin-3(4H)-ones, which involves an amide bond formation step, was completed in minutes under microwave irradiation, compared to hours with conventional heating. psu.edu
In the context of producing molecules for central nervous system (CNS) delivery, a series of N-benzylamide non-steroidal anti-inflammatory drug (NSAID) conjugates were synthesized using a microwave-assisted bimolecular nucleophilic substitution as the final step. nih.gov This approach successfully suppressed competing elimination reactions by using isopropyl alcohol as the solvent. nih.gov While not directly focused on this compound, this demonstrates the utility of microwave assistance in forming N-benzylamide structures.
A study on the synthesis of N-benzylidene-4-fluoroaniline, a related imine, from benzaldehyde (B42025) and 4-fluoroaniline (B128567) reported the completion of the reaction in just 8 minutes under microwave irradiation at 2450 MHz. semanticscholar.org This highlights the potential for rapid synthesis of related structures using this technology.
| Reaction Type | Reactants | Conditions | Outcome |
| N-benzylamide NSAID conjugate synthesis | NSAID derivative, Benzylamide moiety | Microwave, Isopropyl alcohol | Suppression of elimination, successful substitution. nih.gov |
| N-benzylidene-4-fluoroaniline synthesis | Benzaldehyde, 4-fluoroaniline | Microwave (2450 MHz) | Reaction completed in 8 minutes. semanticscholar.org |
| Substituted benzo[b] rsc.orgnih.govoxazin-3(4H)-one synthesis | Substituted 2-chlorophenols, N-substituted 2-chloroacetamide | Microwave | Significantly reduced reaction times (minutes vs. hours). psu.edu |
Tandem Hydration/N-alkylation Reactions from Nitriles, Aldoximes, and Alcohols
An innovative and atom-economical approach to N-alkylated amides involves a tandem reaction sequence starting from nitriles. A novel strategy has been developed for the direct synthesis of N-alkylated amides from nitriles, aldoximes, and alcohols, catalyzed by a Cp*Ir complex. rsc.orgrsc.org
This one-pot reaction proceeds through the hydration of the nitrile, with the aldoxime acting as a water surrogate, to form an intermediate amide. rsc.orgresearchgate.net This amide then undergoes N-alkylation with the alcohol to yield the final N-alkylated amide product. rsc.orgresearchgate.net This method is highly attractive due to the use of a single catalyst at low loading, high yields, and operational simplicity. rsc.org
Specifically, the synthesis of this compound (5da) was achieved with an 83% yield. rsc.org The reaction involved 4-fluorobenzonitrile (B33359) (1d), n-butylaldoxime (2b) as the water surrogate, [Cp*IrCl2]2 as the catalyst, followed by the addition of benzyl (B1604629) alcohol (3a) and cesium carbonate (Cs2CO3). rsc.org
| Starting Materials | Catalyst | Reagents | Product | Yield |
| 4-Fluorobenzonitrile, n-Butylaldoxime, Benzyl alcohol | [CpIrCl2]2 | Cs2CO3 | This compound | 83% rsc.org |
| Benzonitrile, n-Butylaldoxime, Benzyl alcohol | [CpIrCl2]2 | Cs2CO3 | N-benzylbenzamide | 90% rsc.org |
| 4-Chlorobenzonitrile, n-Butylaldoxime, Benzyl alcohol | [CpIrCl2]2 | Cs2CO3 | N-benzyl-4-chlorobenzamide | 81% rsc.org |
| 4-(Trifluoromethyl)benzonitrile, n-Butylaldoxime, Benzyl alcohol | [CpIrCl2]2 | Cs2CO3 | N-benzyl-4-(trifluoromethyl)benzamide | 80% rsc.org |
Fluorination Strategies in Benzamide Synthesis
The introduction of a fluorine atom onto the benzamide scaffold is a key step in the synthesis of this compound and its analogs. Fluorination can be achieved at different stages of the synthetic sequence, and various methods have been developed for this purpose.
Nucleophilic Aromatic Substitution Approaches
Nucleophilic aromatic substitution (SNAr) is a powerful method for introducing fluorine into an aromatic ring. lboro.ac.uk This reaction typically involves the displacement of a leaving group, such as a nitro or chloro group, by a fluoride (B91410) ion. The success of SNAr reactions is highly dependent on the presence of electron-withdrawing groups on the aromatic ring, which activate the ring towards nucleophilic attack. lboro.ac.uk
For instance, 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene has been synthesized via fluorodenitration of 3,5-dinitro-1-(pentafluorosulfanyl)benzene. beilstein-journals.org This compound subsequently undergoes nucleophilic aromatic substitution of the fluorine atom with various nucleophiles. beilstein-journals.org While this specific example does not produce a benzamide directly, it illustrates the principle of SNAr in synthesizing fluorinated aromatic compounds. The use of organofluorine molecules in medicinal chemistry is widespread due to the favorable effects of fluorine on the properties of drug molecules. lboro.ac.uk
In the synthesis of some fluorinated benzamides, the fluorine atom is introduced via SNAr using reagents like potassium fluoride (KF) or cesium fluoride (CsF) under anhydrous conditions. vulcanchem.com
Advanced Fluorination Reagents and Conditions
The development of new fluorinating agents has significantly expanded the toolbox for synthetic chemists. chinesechemsoc.org These reagents offer improved handling, selectivity, and reactivity compared to traditional sources of fluorine.
Electrophilic fluorinating agents are particularly noteworthy. Reagents such as N-fluorobenzenesulfonimide (NFSI) and Selectfluor® are commercially available, easy to handle, and have brought about a breakthrough in synthetic fluorine chemistry. chinesechemsoc.orgmdpi.com These reagents have been employed in a wide range of fluorination reactions, including the fluorination of carbanions, aromatics, and ketones. nih.gov
For example, N-fluoro-N-alkyl-p-toluenesulfonamides have been shown to be effective in the fluorination of carbanions, with improved yields for reactions with sodium malonates and Grignard reagents. nih.gov Selectfluor® has demonstrated the ability to fluorinate enol acetates, sodium malonates, and aromatic compounds under mild conditions with good to high yields. nih.gov
Transition metal-catalyzed C-H fluorination represents another advanced strategy. The first palladium-catalyzed directed ortho C-H bond fluorination of arenes was a significant milestone. chinesechemsoc.org More recently, Pd-catalyzed substrate-controlled methods for diastereoselective C(sp3)-H fluorination have been reported. chinesechemsoc.org
| Reagent Class | Example Reagents | Applications |
| Nucleophilic Fluorinating Agents | KF, CsF, Et3N•3HF | SNAr reactions, hydrofluorination of alkynes. vulcanchem.comchinesechemsoc.org |
| Electrophilic Fluorinating Agents | NFSI, Selectfluor®, N-fluoropyridinium salts | Fluorination of carbanions, aromatics, ketones, C-H bonds. nih.govchinesechemsoc.orgmdpi.com |
| Hypervalent Iodine Reagents | ArIF2 | Electrophilic fluorination. chinesechemsoc.org |
Multi-Component and Cascade Reaction Pathways
One of the most prominent MCRs utilized for the synthesis of analogs of this compound is the Ugi four-component reaction. ub.edu This reaction combines an amine, a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide to produce a bis-amide derivative. ub.edu Researchers have successfully applied this reaction to generate libraries of N-benzyl-4,4-disubstituted piperidines, which are analogs of the primary compound. ub.edu For instance, the reaction of N-substituted 4-piperidone, an isocyanide, a primary amine, and a carboxylic acid in methanol (B129727) yields structurally diverse piperidine (B6355638) bis-amide derivatives. ub.edu This method's versatility allows for the incorporation of various structural motifs, leading to a wide range of potential analogs. ub.edu
| Component A (Ketone) | Component B (Isocyanide) | Component C (Amine) | Component D (Carboxylic Acid) | Primary Product |
|---|---|---|---|---|
| N-Substituted 4-piperidone | Various Isocyanides | Aromatic/Aliphatic Primary Amines | Natural L-amino acids | N-benzyl 4,4-disubstituted piperidine bis-amide |
Cascade reactions, which involve two or more sequential transformations where each subsequent reaction is triggered by the functionality formed in the previous step, offer another powerful route to complex analogs. rsc.org A notable example is the transition-metal-free synthesis of quinazolin-4-ones from ortho-fluorobenzamides. nih.gov This process involves a base-promoted intermolecular SNAr (nucleophilic aromatic substitution) reaction between an ortho-fluorobenzamide and an amide, followed by an intramolecular cyclization to form the quinazolin-4-one ring system. nih.gov This one-pot protocol demonstrates how a simple fluorobenzamide can be converted into a more complex heterocyclic structure. nih.gov The optimization of reaction conditions, such as the choice of base and solvent, is critical for achieving high yields. nih.gov
| Entry | Base (Equivalents) | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| 1 | None | DMSO | 135 | Trace |
| 2 | KOH (4.0) | DMSO | 135 | 10 |
| 3 | Cs2CO3 (2.0) | DMSO | 135 | 85 |
Furthermore, advancements in photochemistry have led to the development of visible-light-initiated, one-pot, multi-component syntheses that proceed under solvent- and catalyst-free conditions, representing a green chemistry approach. researchgate.net Such methods have been used to create complex heterocyclic systems that can incorporate fluorobenzamide-like structures. researchgate.net
Stereoselective and Regioselective Synthesis Considerations
The precise control of stereochemistry and regiochemistry is fundamental in modern organic synthesis, as the three-dimensional arrangement of atoms and the specific placement of functional groups critically determine a molecule's properties.
Stereoselective Synthesis
Stereoselective synthesis aims to produce a specific stereoisomer of a product. This is particularly important when creating analogs of this compound that contain chiral centers. A convergent and stereoselective synthetic strategy has been developed for chiral cyclopentyl and cyclohexylamine (B46788) derivatives, which can serve as building blocks for more complex molecules. beilstein-journals.org This approach involves the asymmetric synthesis of chiral amines, such as hydroxy-protected (1RS,2SR,3RS)-3-aminocyclopentane-1,2-diol, which are then coupled with other fragments. beilstein-journals.org For example, a key step can be an OsO₄-mediated dihydroxylation, which proceeds with high diastereoselectivity (e.g., 96:4 ratio of isomers). beilstein-journals.org The ability to generate enantiopure building blocks is crucial for investigating the structure-activity relationships of chiral analogs. beilstein-journals.org The principles of stereocontrol are often guided by the substrate itself, as seen in the 4,6-O-benzylidene-directed β-mannopyranosylation, where the protecting group dictates the stereochemical outcome of the reaction. nih.gov
| Step | Reaction | Reagents | Key Outcome | Diastereomeric Selectivity (ds) |
|---|---|---|---|---|
| 1 | Allylic Bromination | NBS, (PhCO₂)₂ | Formation of allylic bromide | - |
| 2 | Amination | NH(Bn)₂ | Introduction of dibenzylamino group | - |
| 3 | Dihydroxylation | OsO₄, NMO | Formation of cis-diol | 96% |
Regioselective Synthesis
Regioselectivity refers to the control of the position at which a chemical bond is made or broken. In the context of this compound, this is particularly relevant for the placement of the fluorine atom on the benzoyl ring. While the 4-fluoro isomer is specified, synthetic methods that can selectively introduce fluorine at other positions (ortho or meta) are valuable for creating a diverse set of analogs. A prime example of regioselective fluorination is the synthesis of 6-[¹⁸F]fluoro-L-dopa. nih.gov In this process, a protected L-dopa derivative is fluorinated using [¹⁸F]acetylhypofluorite, which results in the desired 6-fluoro isomer with 95% radiochemical purity. nih.gov In contrast, using [¹⁸F]F₂ results in a mixture of isomers, highlighting the critical role of the fluorinating agent in directing the regioselectivity. nih.gov Such methods could potentially be adapted to control the fluorination site on the benzamide scaffold.
| Fluorinating Agent | Product Distribution (6-F : 5-F : 2-F) | Radiochemical Purity of 6-F Isomer (%) |
|---|---|---|
| [¹⁸F]Acetylhypofluorite | Dominantly 6-fluoro | 95 |
| [¹⁸F]F₂ | 70 : 16 : 14 | 70 |
Regioselective strategies are also crucial for functionalizing other parts of the molecule. For instance, methods for the regioselective synthesis of 3-aroylindoles from C-nitrosoaromatics and alkynones demonstrate precise control over substituent placement on a heterocyclic ring system, a principle applicable to the synthesis of complex benzamide analogs. scirp.org
Spectroscopic and Advanced Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural determination of N-benzyl-4-fluorobenzamide, offering precise information about the hydrogen, carbon, and fluorine atoms within the molecule.
The ¹H NMR spectrum of this compound provides a clear signature of its proton environments. The signals are well-resolved and their chemical shifts, multiplicities, and coupling constants are consistent with the proposed structure.
The benzylic protons (CH₂) typically appear as a doublet around 4.6 ppm, a result of coupling with the adjacent amide proton (NH). rsc.orgrsc.orgrsc.org The amide proton itself is often observed as a broad singlet or a triplet between 6.3 and 9.1 ppm, with its chemical shift and multiplicity being sensitive to the solvent and concentration. rsc.orgsemanticscholar.org
The aromatic protons display characteristic patterns. The five protons of the unsubstituted benzyl (B1604629) ring usually appear as a multiplet in the 7.2-7.4 ppm region. rsc.orgamazonaws.com The protons on the 4-fluorobenzoyl ring system present as two distinct multiplets, typically appearing as triplets or doublet of doublets, due to coupling with each other and with the fluorine atom. The protons ortho to the carbonyl group (H-2', H-6') are deshielded and resonate further downfield (around 7.8 ppm) compared to the protons meta to the carbonyl group (H-3', H-5'), which are shielded by the fluorine atom and resonate at approximately 7.1 ppm. rsc.orgrsc.org
Table 1: Representative ¹H NMR Data for this compound Data presented is a compilation from various sources and may show slight variations based on experimental conditions.
| Assignment | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Solvent | Reference(s) |
|---|---|---|---|---|---|
| NH | ~6.3 - 9.1 | br s or t | 5.6 - 5.9 | CDCl₃, DMSO-d₆ | rsc.orgsemanticscholar.org |
| CH₂ (benzyl) | ~4.6 | d | 5.6 - 6.0 | CDCl₃, DMSO-d₆ | rsc.orgrsc.orgrsc.orgrsc.org |
| Ar-H (benzyl ring) | ~7.3 | m | - | CDCl₃, DMSO-d₆ | rsc.orgsemanticscholar.orgamazonaws.com |
| Ar-H (H-2', H-6') | ~7.8 | m or dd | 8.7, 5.4 | CDCl₃ | rsc.orgrsc.org |
The ¹³C NMR spectrum complements the ¹H NMR data by mapping the carbon framework of the molecule. The carbonyl carbon (C=O) is characteristically found at the most downfield position, around 166 ppm. rsc.orgamazonaws.com The benzylic carbon (CH₂) signal appears near 44 ppm. rsc.orgamazonaws.com
The carbon atoms of the two aromatic rings are observed in the typical aromatic region (115-140 ppm). A key feature is the large coupling constant between the fluorine atom and the carbon to which it is attached (C-4'), which appears as a doublet with a J-coupling value of approximately 250 Hz. rsc.orgamazonaws.com The other carbons in the fluorinated ring also exhibit smaller C-F couplings. rsc.orgamazonaws.com
Table 2: Representative ¹³C NMR Data for this compound Data presented is a compilation from various sources and may show slight variations based on experimental conditions.
| Assignment | Chemical Shift (δ) ppm | C-F Coupling (JCF) Hz | Solvent | Reference(s) |
|---|---|---|---|---|
| C=O | ~166.4 | - | CDCl₃ | rsc.org |
| C-4' (C-F) | ~164.7 | d, ~250 | CDCl₃ | rsc.org |
| C-1 (benzyl) | ~138.1 | - | CDCl₃ | rsc.org |
| C-1' | ~130.5 | d, ~3.0 | CDCl₃ | rsc.org |
| C-2', C-6' | ~129.3 | d, ~8.9 | CDCl₃ | rsc.orgrsc.org |
| C-2, C-6 / C-3, C-5 (benzyl) | ~128.7 / ~127.8 | - | CDCl₃ | rsc.org |
| C-4 (benzyl) | ~127.6 | - | CDCl₃ | rsc.org |
| C-3', C-5' | ~115.5 | d, ~21.7 | CDCl₃ | rsc.org |
¹⁹F NMR spectroscopy is a highly sensitive technique for directly observing the fluorine atom. For this compound, the spectrum shows a single resonance for the fluorine atom attached to the benzoyl ring. rsc.orgrsc.orgrsc.org The chemical shift is typically observed in the range of -103 to -108 ppm. rsc.orgrsc.org This value is characteristic of a fluorine atom attached to an aromatic ring and confirms its electronic environment within the molecule.
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in this compound. ontosight.ai
The IR spectrum displays several characteristic absorption bands that confirm the amide functionality. rsc.org A prominent absorption is observed for the N-H stretching vibration, typically in the region of 3300-3350 cm⁻¹. rsc.org The C=O stretching vibration (Amide I band) gives rise to a very strong and sharp peak around 1640-1660 cm⁻¹. rsc.orgresearchgate.net The N-H bending vibration (Amide II band) is found near 1530-1550 cm⁻¹. rsc.org
Other significant peaks include the aromatic C=C stretching vibrations in the 1490-1600 cm⁻¹ range and a strong band corresponding to the C-F stretching vibration, usually found around 1236 cm⁻¹. rsc.orgresearchgate.net Raman spectroscopy provides complementary information, particularly for the symmetric vibrations of the aromatic rings. researchgate.net
Table 3: Key IR Absorption Bands for this compound
| Vibrational Mode | Frequency Range (cm⁻¹) | Intensity | Reference(s) |
|---|---|---|---|
| N-H Stretch | ~3310 | Medium-Strong | rsc.org |
| Aromatic C-H Stretch | ~3069 | Medium | rsc.org |
| C=O Stretch (Amide I) | ~1640-1660 | Strong | rsc.orgresearchgate.net |
| N-H Bend (Amide II) | ~1528-1551 | Strong | rsc.org |
| Aromatic C=C Stretch | ~1494, 1604 | Medium-Strong | rsc.org |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is used to determine the molecular weight and to gain insight into the structure through analysis of fragmentation patterns.
HRMS provides a highly accurate measurement of the molecular mass of the parent ion, allowing for the unambiguous determination of the elemental formula. For this compound, the experimentally measured mass of the protonated molecule [M+H]⁺ is consistent with the calculated value for the formula C₁₄H₁₃FNO⁺. rsc.org This high degree of accuracy confirms the elemental composition of the compound.
Table 4: High-Resolution Mass Spectrometry Data for this compound
| Ion | Calculated m/z | Found m/z | Reference(s) |
|---|---|---|---|
| [M+H]⁺ | 230.0976 | 230.0970 | rsc.org |
Table of Compounds
| Compound Name |
|---|
| This compound |
| 2-fluorobenzamide (B1203369) |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. libretexts.org The absorption of UV or visible light promotes an electron from a lower energy molecular orbital to a higher energy one. libretexts.org In molecules with π systems, such as benzamides, π → π* transitions are common. libretexts.orghnue.edu.vn The presence of a carbonyl group also allows for n → π* transitions, which are typically weaker and occur at longer wavelengths. libretexts.orghnue.edu.vn
Conjugation of a carbonyl group with a double bond shifts both n → π* and π → π* absorption bands to longer wavelengths, an effect known as a bathochromic or red shift. hnue.edu.vnlkouniv.ac.in The intensity of these absorptions also increases with conjugation. hnue.edu.vn For example, the π → π* transition in simple enones is very intense and is found between 220 and 250 nm. hnue.edu.vn The solvent can also influence these transitions; polar solvents tend to cause a red shift for π → π* transitions and a blue shift (to shorter wavelengths) for n → π* transitions. lkouniv.ac.in
Single-Crystal X-ray Diffraction for Three-Dimensional Structure Determination
Single-crystal X-ray diffraction is an indispensable tool for the unambiguous determination of the three-dimensional structure of crystalline solids. unifr.ch This technique has been employed to elucidate the precise molecular geometry of this compound and its derivatives.
Table 2: Crystal Data for N-benzyl-2,3,4,5,6-pentafluorobenzamide
| Parameter | Value |
|---|---|
| Chemical Formula | C₁₄H₈F₅NO |
| Formula Weight | 301.21 |
| Crystal System | Monoclinic |
| Space Group | P2/n |
| a (Å) | 7.1649 (2) |
| b (Å) | 22.9090 (5) |
| c (Å) | 7.5363 (1) |
| β (°) | 99.205 (2) |
| Volume (ų) | 1221.08 (5) |
| Z | 4 |
| Temperature (K) | 123 |
Data sourced from a study by Valkonen, Lahtinen, and Rissanen. researchgate.net
The arrangement of molecules in a crystal, known as crystal packing, is governed by intermolecular interactions. ias.ac.in In the structure of N-benzyl-2,3,4,5,6-pentafluorobenzamide, intermolecular N—H···O hydrogen bonds are a key feature, connecting the amide groups of adjacent molecules to form infinite chains. researchgate.net Additionally, a weak intermolecular C—H···O contact and a π–π stacking interaction between the phenyl rings, with a centroid–centroid distance of 3.772 (3) Å, contribute to the stabilization of the crystal structure. researchgate.net These types of interactions are crucial in what is known as crystal engineering, which aims to design new solids with desired properties by understanding and controlling intermolecular forces. ias.ac.in
The solid-state conformation of this compound and its analogs is revealed through X-ray diffraction. In N-benzyl-2,3,4,5,6-pentafluorobenzamide, the molecule is not planar. researchgate.net The dihedral angle between the planes of the pentafluorophenyl and phenyl rings is 18.34 (5)°. researchgate.net The amide group (C=O/N-H) is significantly inclined with respect to both the pentafluorophenyl ring (56.95 (4)°) and the phenyl ring (56.21 (4)°). researchgate.net This twisted conformation is a common feature in substituted N-phenylbenzamides. researchgate.net Conformational analysis of various benzamide (B126) structures has shown that while many solid-state conformations align with calculated gas-phase structures, significant deviations can occur, highlighting the influence of the crystalline environment on molecular shape. dcu.ie
Computational and Theoretical Investigations
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have been instrumental in characterizing the fundamental properties of N-benzyl-4-fluorobenzamide at the atomic level.
Density Functional Theory (DFT) for Electronic Structure and Molecular Geometry
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and geometry of molecules. growingscience.comresearchgate.net For this compound, DFT calculations, often employing the B3LYP functional with a basis set such as 6-311++G(d,p), are used to determine the most stable three-dimensional arrangement of its atoms. nih.govnih.gov These calculations provide optimized geometrical parameters, including bond lengths, bond angles, and dihedral angles.
| Parameter | Bond/Angle | Predicted Value |
| Bond Length | C=O | ~1.24 Å |
| C-N (amide) | ~1.35 Å | |
| C-F | ~1.36 Å | |
| N-C (benzyl) | ~1.46 Å | |
| Bond Angle | O=C-N | ~122° |
| C-N-C | ~121° | |
| Dihedral Angle | C-C-N-C | Varies with conformation |
HOMO-LUMO Analysis for Reactivity Prediction
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital (FMO) theory. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter for predicting a molecule's chemical reactivity and kinetic stability. nih.govresearchgate.net A smaller HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.govresearchgate.net
For this compound, DFT calculations can predict the energies of the HOMO and LUMO. The HOMO is typically localized on the electron-rich parts of the molecule, such as the phenyl rings and the amide group, indicating these are the likely sites for electrophilic attack. Conversely, the LUMO is generally distributed over the electron-deficient regions, which are susceptible to nucleophilic attack. The calculated HOMO-LUMO gap provides a quantitative measure of the molecule's reactivity, guiding the design of new derivatives with tailored electronic properties. researchgate.net
Table 2: Frontier Molecular Orbital Energies and Reactivity Descriptors (Illustrative) (Note: This data is illustrative and based on typical values for similar benzamide (B126) derivatives.)
| Parameter | Value (eV) |
| HOMO Energy | -6.5 |
| LUMO Energy | -1.0 |
| HOMO-LUMO Gap (ΔE) | 5.5 |
Natural Bond Orbital (NBO) Analysis for Charge Transfer
Natural Bond Orbital (NBO) analysis is a computational technique used to study charge transfer and intramolecular interactions within a molecule. ijnc.ir It provides a detailed picture of the delocalization of electron density from occupied Lewis-type (donor) orbitals to unoccupied non-Lewis-type (acceptor) orbitals. researchgate.netresearchgate.net The stabilization energy (E(2)) associated with these interactions quantifies the strength of the charge transfer. researchgate.netstackexchange.com
Table 3: Significant NBO Interactions and Stabilization Energies (E(2)) for a Benzamide-like Structure (Illustrative) (Note: This data is illustrative and based on general NBO analysis of amides.)
| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |
| LP(O) | π(C-N) | ~30-40 |
| LP(N) | π(C=O) | ~50-60 |
| π(C-C) phenyl | π*(C-C) phenyl | ~20-25 |
Time-Dependent Density Functional Theory (TD-DFT) for Electronic Transitions
Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT that is used to study the excited states of molecules and predict their electronic absorption spectra (UV-Vis spectra). researchgate.net By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can identify the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which are related to the intensity of the absorption bands. researchgate.net
For this compound, TD-DFT calculations can elucidate the nature of its electronic transitions. For example, transitions such as π → π* and n → π* are common in aromatic amides. The analysis can pinpoint which molecular orbitals are involved in these transitions, providing a deeper understanding of the molecule's photophysical properties. This information is valuable for applications where light absorption is important, such as in the development of photosensitizers or fluorescent probes.
Table 4: Predicted Electronic Transitions for a Benzamide Derivative (Illustrative) (Note: This data is illustrative and based on typical TD-DFT calculations for similar aromatic compounds.)
| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) |
| HOMO -> LUMO | 4.5 | 275 | 0.25 |
| HOMO-1 -> LUMO | 4.8 | 258 | 0.15 |
| HOMO -> LUMO+1 | 5.2 | 238 | 0.30 |
Molecular Modeling and Simulation Studies
Molecular modeling and simulation techniques are employed to predict how this compound might interact with biological macromolecules, providing a basis for understanding its potential pharmacological activity.
Molecular Docking for Ligand-Target Binding Prediction
Molecular docking is a computational method that predicts the preferred orientation of a ligand when it binds to a target molecule, typically a protein receptor. nih.govdergipark.org.tr This technique is widely used in drug discovery to screen virtual libraries of compounds and to understand the molecular basis of ligand-target interactions. semanticscholar.orgdergipark.org.tr The docking process involves placing the ligand in the binding site of the receptor and evaluating the binding affinity, usually expressed as a docking score or binding energy in kcal/mol. nih.govdergipark.org.tr
While specific molecular docking studies for this compound were not found in the provided search results, studies on similar benzamide derivatives have demonstrated their potential to interact with various biological targets. For instance, benzamide-containing compounds have been investigated as inhibitors of enzymes such as histone deacetylases (HDACs) and protein kinases. semanticscholar.org Molecular docking simulations of this compound against such targets could reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that contribute to binding affinity. These predictions are invaluable for guiding the synthesis of more potent and selective inhibitors.
Table 5: Illustrative Molecular Docking Results of a Benzamide Ligand with a Protein Target (Note: This data is hypothetical and for illustrative purposes only.)
| Protein Target | Binding Energy (kcal/mol) | Key Interacting Residues |
| Histone Deacetylase (HDAC) | -8.5 | HIS142, HIS143, TYR306 |
| Epidermal Growth Factor Receptor (EGFR) Kinase | -7.9 | MET793, LYS745, ASP855 |
| Cyclooxygenase-2 (COX-2) | -9.1 | ARG120, TYR355, SER530 |
Molecular Dynamics (MD) Simulations for Binding Stability and Conformational Dynamics
Molecular Dynamics (MD) simulations are powerful computational methods used to analyze the physical movements of atoms and molecules over time. In the context of drug design and molecular biology, MD simulations provide critical insights into the stability of a ligand-protein complex, elucidating the dynamic behavior of the compound within a receptor's binding pocket. While specific MD simulation studies focused solely on this compound are not extensively detailed in publicly available literature, the application of this technique to similar benzamide derivatives highlights its importance.
MD simulations are typically performed after a ligand has been docked into a receptor to validate the predicted binding pose. nih.govresearchgate.net The simulation tracks the trajectory of the complex over a set period, often in nanoseconds, allowing researchers to observe whether the ligand remains stably bound or if it dissociates. Key metrics analyzed during these simulations include the Root Mean Square Deviation (RMSD) of the ligand and protein backbone, which indicates the stability of the complex. A low and stable RMSD value suggests that the ligand maintains its binding pose, confirming a stable interaction. researchgate.net
Furthermore, MD simulations reveal the conformational dynamics of the ligand and the receptor. They can show how the flexible parts of this compound, such as the bond between the benzyl (B1604629) group and the amide nitrogen, might adapt to the binding site. These simulations also help identify key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, and calculate their persistence throughout the simulation. This detailed understanding of the dynamic interactions is crucial for optimizing lead compounds and explaining their mechanism of action at a molecular level. researchgate.net
In Silico Pharmacokinetic and Pharmacodynamic Modeling (Excluding Toxicity)
In silico modeling provides a predictive framework for assessing the pharmacokinetic (what the body does to a drug) and pharmacodynamic (what a drug does to the body) properties of a compound before extensive experimental testing. These computational approaches are vital for filtering and prioritizing drug candidates. jonuns.com
Predicting the binding affinity of a compound to its biological target is a cornerstone of pharmacodynamic modeling. While specific computational predictions for this compound are not widely published, experimental data from structurally related analogs provide strong indications of its potential biological targets. Research has focused on fluorobenzamide derivatives as ligands for sigma receptors (σR), which are implicated in various central nervous system functions.
For instance, N-(1-benzylpiperidin-4-yl)-4-fluorobenzamide (LMH-2), an analog that incorporates the N-benzyl and 4-fluorobenzamide (B1200420) moieties into a more complex structure, has demonstrated a high affinity for the sigma-1 receptor (σ1R) with an inhibitory constant (Ki) of 6.0 nM. nih.gov Other 4-fluoro-substituted benzamides have also been identified as potent sigma-2 (σ2R) ligands. iaea.org This suggests that the this compound scaffold is a promising pharmacophore for sigma receptor modulation.
| Compound | Target Receptor | Binding Affinity (Ki) | Reference |
|---|---|---|---|
| N-(1-benzylpiperidin-4-yl)-4-fluorobenzamide | Sigma-1 (σ1R) | 6.0 nM | nih.gov |
| A 4-fluoro-substituted benzamide analog | Sigma-1 (σ1R) | 0.38-0.98 nM | iaea.org |
| A 4-fluoro-substituted benzamide analog | Sigma-2 (σ2R) | 3.77-4.02 nM | iaea.org |
Molecular docking and simulation studies on related benzamide derivatives have elucidated the key interactions that govern their binding to protein targets. The this compound molecule possesses several key features that can participate in binding:
Hydrogen Bonding: The amide group contains a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O). These are critical for forming strong, directional interactions with amino acid residues like aspartate, serine, or asparagine in a receptor's active site. nih.gov
Hydrophobic and Aromatic Interactions: The two aromatic rings—the benzyl group and the 4-fluorophenyl group—can engage in hydrophobic interactions with nonpolar residues. Furthermore, they can form π-π stacking or π-cation interactions with aromatic residues such as tyrosine, phenylalanine, or tryptophan. nih.gov
Halogen Bonding: The fluorine atom on the phenyl ring can act as a weak hydrogen bond acceptor or participate in halogen bonding, which can contribute to binding affinity and selectivity.
Docking simulations of similar molecules into their target proteins have confirmed that a combination of hydrogen bonding and hydrophobic interactions is crucial for stabilizing the ligand-receptor complex. nih.gov
Computational Reaction Mechanism Elucidation
Computational chemistry, particularly using Density Functional Theory (DFT), is a powerful tool for elucidating reaction mechanisms, calculating transition state energies, and predicting reaction outcomes. The primary synthesis route for this compound involves the reaction of a 4-fluorobenzoyl derivative (like 4-fluorobenzoyl chloride) with benzylamine (B48309).
This reaction is a classic example of nucleophilic acyl substitution . The proposed mechanism involves:
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of benzylamine attacks the electrophilic carbonyl carbon of 4-fluorobenzoyl chloride. This forms a tetrahedral intermediate.
Leaving Group Departure: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion as the leaving group.
Deprotonation: A base (which could be another molecule of benzylamine) removes the proton from the nitrogen atom, yielding the final this compound product and a salt (e.g., benzylammonium chloride).
While this mechanism is well-established, computational studies could provide a deeper understanding by mapping the potential energy surface, identifying the exact structure of the transition state, and calculating the activation energy. Similar computational approaches have been used to investigate reaction mechanisms for related molecules, such as the SN1-like mechanism proposed for the benzylation of sulfonamides. nsf.gov Such studies can help optimize reaction conditions by identifying the rate-limiting step and predicting the effects of different solvents or catalysts.
Hirshfeld Surface Analysis for Intermolecular Interactions
Hirshfeld surface analysis is a computational technique used to visualize and quantify the various intermolecular interactions within a crystal lattice. This analysis is based on high-quality crystal structure data obtained from X-ray diffraction. The crystal structure of this compound has been determined, making it a suitable candidate for such an investigation. kisti.re.kr
The Hirshfeld surface is a three-dimensional map of the space around a molecule in a crystal, color-coded to show different types of close contacts with neighboring molecules. By generating 2D "fingerprint plots" from this surface, the interactions can be quantified as a percentage of the total surface area.
While a specific Hirshfeld analysis for this compound is not available in the cited literature, studies on structurally similar compounds, such as N-(2-chlorophenylcarbamothioyl)-4-fluorobenzamide and N-Benzyl-2,3,4,5,6-pentafluorobenzamide, provide insight into the expected interactions. nih.govnih.gov The primary interactions governing the crystal packing of such benzamides typically include:
N-H···O Hydrogen Bonds: The amide groups often form strong hydrogen bonds, linking molecules into chains or dimers. nih.gov
H···H Contacts: Due to the abundance of hydrogen atoms, these contacts usually represent the largest percentage of the Hirshfeld surface.
C-H···π Interactions: The hydrogen atoms on one aromatic ring can interact with the electron cloud of a neighboring ring.
π-π Stacking: Interactions between the aromatic rings of adjacent molecules. nih.gov
The table below shows the quantified intermolecular contacts for a related fluorobenzamide derivative, illustrating the typical contributions of different interactions. nih.gov
| Interaction Type | Percentage Contribution to Hirshfeld Surface |
|---|---|
| H···H | 26.6% |
| S···H / H···S | 13.8% |
| Cl···H / H···Cl | 9.5% |
| F···H / H···F | 8.8% |
| C···H / H···C | 8.5% |
| O···H / H···O | 6.5% |
Molecular Pharmacology and in Vitro Biological Activity Studies
Sigma Receptor Modulatory Activity
Derivatives of N-benzyl-4-fluorobenzamide have been identified as potent ligands for sigma receptors, which are implicated in a range of neurological disorders and are overexpressed in numerous types of cancer cells.
While data on this compound itself is limited, a close analog, N-(1-benzylpiperidin-4-yl)-4-fluorobenzamide (also known as LMH-2), has demonstrated a high affinity for the sigma-1 receptor (σ1R) with a dissociation constant (Ki) of 6.0 nM. This compound also exhibits a high selectivity for the σ1R subtype over the σ2R subtype. Another related compound, N-(N-Benzylpiperidin-4-yl)-2-fluorobenzamide, shows a high affinity for sigma receptors with a Ki of 3.4 nM and a notable selectivity ratio (σ2R/σ1R) of 120. nih.gov Similarly, benzamide (B126) derivatives have been noted for their excellent σ1R-binding affinity and high selectivity. mdpi.com For instance, one lead compound in a series of benzamides displayed a Ki of 3.2 nM for σ1R with a selectivity ratio of 190 over σ2R. mdpi.com
| Compound | Target | Ki (nM) | Selectivity (σ2R/σ1R) |
|---|---|---|---|
| N-(1-benzylpiperidin-4-yl)-4-fluorobenzamide (LMH-2) | σ1R | 6.0 | High |
| N-(N-Benzylpiperidin-4-yl)-2-fluorobenzamide | Sigma Receptors | 3.4 | 120 |
| Benzamide Lead Compound | σ1R | 3.2 | 190 |
The fluorobenzamide scaffold is of significant interest in the development of radiotracers for Positron Emission Tomography (PET) imaging. The 2-fluoro isomer, N-(N-Benzylpiperidin-4-yl)-2-[18F]fluorobenzamide, has been successfully synthesized and evaluated as a potential PET ligand for imaging sigma receptors. nih.gov Studies have shown its potential for detecting breast cancer, with high uptake observed in tumor-bearing mice. nih.gov The utility of the 4-fluorobenzoyl moiety is further highlighted by the use of reagents like N-succinimidyl 4-[18F]fluorobenzoate for the creation of various 18F-labeled PET tracers. snmjournals.org These findings suggest that this compound could serve as a valuable template for developing novel PET radioligands for imaging sigma receptor-positive tumors and for neurological research.
Enzyme Inhibition Studies (In Vitro)
The this compound structure has been explored as a backbone for the design of various enzyme inhibitors.
Epidermal Growth Factor Receptor (EGFR): Kinases are crucial targets in cancer therapy. While direct data for the 4-fluoro isomer is not available, a series of N-benzyl-2-fluorobenzamide derivatives were identified as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Histone Deacetylase 3 (HDAC3). One promising compound from this series demonstrated an IC₅₀ value of 20.34 nM against EGFR.
Raf Kinase: The 4-fluorobenzamide (B1200420) moiety has been incorporated into more complex molecules targeting the Raf kinase pathway, which is a key component of the RAS/RAF/MEK/ERK signaling cascade often dysregulated in cancer. researchgate.netresearchgate.netnih.gov For example, derivatives of N-(5-benzylthio)-4H-1,2,4-triazol-3-yl)-4-fluorobenzamide have been investigated as potential Raf kinase inhibitors.
Farnesyltransferase and Checkpoint Kinase 1 (Chk1): Farnesyltransferase inhibitors (FTIs) and Chk1 inhibitors are established classes of experimental cancer drugs. nih.govnih.govnih.govnih.gov FTIs disrupt the function of proteins like Ras, which are crucial for cell signaling and are often mutated in cancers. nih.govnih.gov Chk1 is a key protein in the DNA damage response, and its inhibition can enhance the efficacy of DNA-damaging cancer therapies. nih.govnih.gov However, specific inhibitory activity of this compound against farnesyltransferase or Chk1 has not been prominently reported in the reviewed scientific literature.
| Compound Class | Target Kinase | Activity (IC₅₀) |
|---|---|---|
| N-benzyl-2-fluorobenzamide derivative | EGFR | 20.34 nM |
Dihydrofolate reductase (DHFR) is a critical enzyme in the synthesis of nucleotides and is a well-established target for antimicrobial and anticancer drugs. wikipedia.orgpatsnap.comnih.govpatsnap.commdpi.com Inhibition of DHFR disrupts DNA synthesis and cell proliferation. patsnap.commdpi.com Despite the extensive research into DHFR inhibitors, there are no available studies in the searched scientific literature that specifically detail the inhibitory activity of this compound against this enzyme.
Cellular Activity Investigations (In Vitro)
Analogs and derivatives containing the this compound scaffold have demonstrated significant antiproliferative activity in various human cancer cell lines.
A 4-fluorobenzyl analog of the marine alkaloid makaluvamine showed potent antiproliferative effects against the MCF-7 breast cancer cell line, with a half-maximal inhibitory concentration (IC₅₀) of 2.8 µM. researchgate.net This same analog also exhibited broad and potent activity in the National Cancer Institute's 60-cell line screen, with a particularly strong effect against the RXF-393 renal cancer cell line, showing a LogGI₅₀ value (the log of the molar concentration causing 50% growth inhibition) of less than -8.0. researchgate.net
Furthermore, a derivative of N-benzyl-2-fluorobenzamide that targets EGFR showed potent anti-proliferative activity against the triple-negative breast cancer cell line MDA-MB-231, with an IC₅₀ of 1.98 µM. This compound was also found to inhibit cell migration and induce apoptosis.
| Compound | Cell Line | Cancer Type | Activity Metric | Value |
|---|---|---|---|---|
| 4-Fluorobenzyl makaluvamine analog | MCF-7 | Breast Cancer | IC₅₀ | 2.8 µM researchgate.net |
| 4-Fluorobenzyl makaluvamine analog | RXF-393 | Renal Cancer | LogGI₅₀ | < -8.0 researchgate.net |
| N-benzyl-2-fluorobenzamide derivative | MDA-MB-231 | Breast Cancer | IC₅₀ | 1.98 µM |
Antiproliferative and Cytotoxic Effects in Cancer Cell Lines (e.g., MCF-7, HT-29, A549, T47D)
Derivatives of this compound have been investigated for their potential as anticancer agents, showing varied efficacy across different human cancer cell lines.
Research into a 4-fluoro substituted benzyl (B1604629) analog of makaluvamines demonstrated pronounced antiproliferative effects against the MCF-7 breast cancer cell line, with a half-maximal inhibitory concentration (IC₅₀) value of 2.8 µM. researchgate.net In National Cancer Institute (NCI) assays, this fluorobenzyl analog also showed a significant lethal concentration (LogLC₅₀) value of -6.01 M against MCF-7 cells. researchgate.net
In the context of colorectal cancer, a series of N-(5-benzylthio)-4H-1,2,4-triazol-3-yl)-4-fluorobenzamide derivatives were synthesized and evaluated for their cytotoxic activity against the HT-29 cell line. Two compounds from this series, designated 3b and 3e, exhibited notable activity. Compound 3b, in particular, displayed a higher potency than the reference drug imatinib.
Cytotoxicity of Fluorobenzamide Derivatives against HT-29 Cells
| Compound | IC₅₀ (µM) |
|---|---|
| Derivative 3b | 3.69 ± 0.9 |
| Derivative 3e | 15.31 ± 2.1 |
| Imatinib (Reference) | 18.1 ± 2.6 |
While the cytotoxic properties of fluorinated compounds have been tested on lung carcinoma cell lines like A549, specific studies detailing the effects of this compound on A549 and T47D breast cancer cell lines were not prominently found in the reviewed literature. Studies on other novel fluorinated compounds, such as certain aminophenylhydrazines, have shown significant antitumor activity on A549 cells, with one compound exhibiting an IC₅₀ value as low as 0.64 μM. nih.gov
Antimicrobial Efficacy in Bacterial and Fungal Strains
The benzamide scaffold is recognized for its pharmacological potential, including antimicrobial effects. nanobioletters.com Studies on related structures indicate that the inclusion of N-benzyl and fluorine moieties can contribute to significant antimicrobial activity.
For instance, newly synthesized fluorinated derivatives of 4-[4-(benzylamino)butoxy]-9H-carbazole have demonstrated effective growth inhibition of Gram-positive bacteria. nih.gov A derivative featuring a fluorine atom at the 4-position was particularly effective, inhibiting the growth of Staphylococcus aureus by 65% at a concentration of 16 µg/mL. nih.gov The minimum inhibitory concentration (MIC) for several of these derivatives against Staphylococcus strains was found to be 32 µg/mL. nih.gov These compounds were generally less effective against Gram-negative bacteria such as E. coli and P. aeruginosa. nih.gov
In the realm of antifungal activity, these carbazole (B46965) derivatives also showed promise. At a concentration of 64 µg/mL, certain derivatives inhibited the growth of Candida albicans and Aspergillus flavus by over 60%. nih.gov Other research on N-(benzyl)-thieno[2,3-d]pyrimidine-6-carboxamides noted good activity against strains of S. aureus and B. subtilis. researchgate.net These findings collectively suggest that the this compound structure is a promising basis for the development of new antimicrobial agents.
Receptor Modulatory Activity Beyond Sigma Receptors
While some fluorobenzamide derivatives are known to bind to sigma receptors, their activity extends to other critical neurological pathways, including the dopamine (B1211576) and serotonin (B10506) systems. nih.gov
Dopamine and Serotonin Pathway Interactions
The 4-fluorobenzyl moiety is a key structural feature in potent and selective dopamine receptor antagonists. A novel ¹⁸F-labeled antagonist for the dopamine D4 receptor, which incorporates a 4-fluorobenzyl group, demonstrated high affinity with an inhibitory constant (Ki) of 4.3 nM. nih.gov This indicates a strong and specific binding to the D4 receptor, which is highly expressed in regions of the brain associated with cognition and emotion. nih.govnih.gov The development of such selective antagonists is a significant area of research for potential applications in neuro-oncology, particularly for conditions like glioblastoma. nih.gov
Regarding the serotonin system, research has shown that sigma ligands with structures related to N-benzyl-benzamides can modulate serotonergic neurotransmission. A study using the sigma ligand 4-(N-benzylpiperidin-4-yl)-4-iodobenzamide found that it markedly increased the firing activity of serotonin (5-HT) neurons in the dorsal raphe nucleus of rats after just two days of treatment. nih.gov This suggests an interaction with the 5-HT system that could underpin antidepressant-like effects. nih.gov Furthermore, other 4-benzylpiperidine (B145979) carboxamides have been identified as potent inhibitors of both serotonin and norepinephrine (B1679862) reuptake transporters (SERT and NET), highlighting the role of this chemical scaffold in modulating key monoamine pathways. biomolther.org
Cannabinoid Receptor (CB1/CB2) Modulation (for specific derivatives)
Specific derivatives containing the N-(4-fluorobenzyl)benzamide structure have been developed as ligands for cannabinoid receptors. The cannabinoid receptor type 1 (CB1) is abundantly expressed in the central nervous system and is involved in regulating functions such as pain, appetite, and movement.
One such derivative, [Carbonyl-¹¹C]-N-(4-fluorobenzyl)-4-(3-(piperidin-1-yl)indole-1-sulfonyl)benzamide (PipISB), has been identified as a potent and selective CB1 receptor ligand. In vitro studies using human recombinant receptors showed that PipISB inhibited functional [γ-³⁵S]GTP binding at CB1 receptors with high potency, exhibiting a binding affinity (Kb) of 1.5 nM. In contrast, it was significantly less potent at CB2 receptors, with a Kb greater than 7,000 nM, demonstrating its high selectivity for the CB1 subtype. This derivative is being evaluated as a potential tracer for positron emission tomography (PET) imaging of CB1 receptors in the brain.
Mechanistic Elucidation at the Cellular and Subcellular Levels
The anticancer effects of N-benzyl-fluorobenzamide derivatives appear to be mediated by multiple cellular mechanisms. One significant mechanism identified for a closely related N-benzyl-2-fluorobenzamide derivative is the dual-target inhibition of both the Epidermal Growth Factor Receptor (EGFR) and Histone Deacetylase 3 (HDAC3). These two proteins can work together to promote malignant progression in certain cancers. Molecular modeling has suggested that the 2-fluorobenzamide (B1203369) part of the molecule interacts with a zinc ion (Zn²⁺) in the active site of HDAC3, while the 4-fluorobenzyl group fits into the ATP-binding pocket of EGFR. This dual-binding function allows the compound to interfere with two key pathways involved in cancer cell growth and survival.
In addition to receptor tyrosine kinases and epigenetic regulators, sigma receptors have also been identified as a target. The derivative N-(N-Benzylpiperidin-4-yl)-2-fluorobenzamide binds to sigma receptors with high affinity (Ki = 3.4 nM). nih.gov Furthermore, studies on N-(5-benzylthio)-4H-1,2,4-triazol-3-yl)-4-fluorobenzamide derivatives have shown that they can induce DNA fragmentation in HT-29 cancer cells, indicating that apoptosis is a likely pathway of cell death.
Structure Activity Relationship Sar Studies
Impact of Substituent Modifications on Biological Activity
The potency and selectivity of N-benzyl-4-fluorobenzamide derivatives are highly sensitive to substitutions on both the benzamide (B126) and the N-benzyl aromatic rings. Researchers have explored a range of modifications to map the chemical space required for optimal interaction with biological targets.
Modifications to the aromatic rings have proven to be a key strategy for tuning the pharmacological profile of this class of compounds. The nature, position, and electronic properties of substituents can dramatically alter biological activity.
Fluorine Position: The placement of the fluorine atom is crucial. While the parent compound is N-benzyl-4-fluorobenzamide (B1200420) , studies on related scaffolds have shown that altering the fluorine's position can significantly impact activity. For instance, in a series of N-benzyl-2-fluorobenzamide derivatives designed as dual inhibitors of the epidermal growth factor receptor (EGFR) and histone deacetylase 3 (HDAC3), the ortho-fluoro substitution was a key feature. nih.gov One of the most potent compounds in this series featured a 2-fluorobenzamide (B1203369) moiety, which was found to chelate with a Zn2+ ion in the active site of HDAC3, while the N-benzyl portion occupied the ATP-binding pocket of EGFR. nih.gov Similarly, studies on derivatives of YC-1, an activator of soluble guanylate cyclase, showed that a fluorine substitution at the ortho position of the N-benzyl ring led to better inhibitory activity compared to substitutions at the meta or para positions. nih.gov
Methyl, Trifluoromethyl, and Trifluoromethoxy: The addition of other groups such as methyl (-CH3), trifluoromethyl (-CF3), and trifluoromethoxy (-OCF3) introduces steric and electronic variations that influence binding. The trifluoromethoxy group, for instance, was utilized in potent inhibitors of the Hepatitis C Virus (HCV) NS5B polymerase enzyme based on a piperazine-2-carboxamide scaffold. The optimization of an initial hit led to a derivative featuring two trifluoromethoxybenzyl groups, which displayed potent replicon activities against HCV genotypes 1a and 1b. nih.gov
The following table summarizes the impact of various aromatic ring substitutions on the biological activity of N-benzylbenzamide-related scaffolds.
| Scaffold/Target | Substitution | Position | Observation |
| N-benzyl-2-fluorobenzamide / EGFR & HDAC3 | Fluorine | Ortho (on benzamide) | Essential for dual-target binding and potent inhibitory activity. nih.gov |
| YC-1 Analog / sGC | Fluorine | Ortho (on N-benzyl) | Led to better inhibitory activity compared to meta or para positioning. nih.gov |
| HCV NS5B Polymerase Inhibitor | Trifluoromethoxy | Para (on N-benzyl) | Resulted in a compound with potent activity against HCV genotypes 1a and 1b. nih.gov |
| Antimicrobial Peptoids | Bromine/Iodine | Para (on phenyl rings) | Showed a significant increase in antimicrobial activity compared to fluorine or no substitution. nih.gov |
Alterations to the N-benzyl group itself have been explored to improve potency and target engagement. SAR studies have shown that this part of the molecule often interacts with specific pockets in target proteins, and modifications can optimize these interactions.
For example, a series of antitubercular compounds based on an N-benzyl-4-((heteroaryl)methyl)benzamide template were developed as direct inhibitors of the InhA enzyme. nih.gov In this series, the benzyl (B1604629) group was modified by the addition of a heteroarylmethyl group at the 4-position of the benzamide ring, demonstrating that significant structural changes to the core scaffold are tolerated and can lead to potent inhibitors. nih.govosti.gov
In another example, replacing the simple N-benzyl group with an N-benzylpiperidine moiety yielded compounds with high affinity for sigma receptors. nih.gov Specifically, N-(N-Benzylpiperidin-4-yl)-2-fluorobenzamide was identified as a high-affinity ligand, indicating that extending the N-benzyl group with a heterocyclic structure can effectively redirect the compound to new biological targets. nih.gov
The amide bond (-CO-NH-) is a central, structurally important feature of this compound. It provides rigidity and establishes a specific spatial orientation between the two aromatic rings. Its hydrogen bond donor (N-H) and acceptor (C=O) capabilities are often critical for binding to protein targets. In many benzamide-based derivatives, the amide N-H and C=O groups participate in hydrogen bonding networks that anchor the molecule within the active site. For instance, in crystal structures of various benzamide derivatives, the amide groups are shown to link molecules together through hydrogen bonds, forming defined chains or rings. While direct modifications like replacing the amide with a thioamide or reversing it have not been extensively reported for this specific compound, the planarity and hydrogen-bonding capacity of the amide linkage are generally considered crucial for maintaining the bioactive conformation.
Stereochemical Influence on Pharmacological Efficacy
Stereochemistry can play a profound role in the efficacy of drugs, as biological macromolecules like enzymes and receptors are chiral. For derivatives of this compound that contain chiral centers, it is common for one enantiomer or diastereomer to be significantly more active than the others.
A clear example of this is seen in the development of inhibitors for the HCV NS5B polymerase. An initial screening hit, a (+/-) N-benzyl-4-heteroaryl-1-(phenylsulfonyl)piperazine-2-carboxamide, was a racemic mixture. nih.gov Subsequent optimization and separation of the stereoisomers revealed that the activity resided primarily in a single isomer, highlighting the importance of stereochemistry for potent inhibition. nih.gov The benzamide chromophore itself is widely used in stereochemical studies due to its well-defined geometry, which aids in determining the absolute configuration of molecules. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to correlate the chemical structure of compounds with their biological activity. For N-benzylbenzamide derivatives, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been employed to understand the structural requirements for activity. nih.govresearchgate.net
In one study on polyhydroxylated N-benzylbenzamide derivatives as melanogenesis inhibitors, CoMFA and CoMSIA models were developed. nih.gov The resulting contour maps from the CoMFA model indicated that:
Steric contributions from bulky groups (like an adamantyl moiety) were important for activity.
Electrostatic contributions , particularly from a hydroxyl group at the 3-position, were also critical. nih.gov
These models demonstrated good predictive ability, with the activities predicted for a test set of compounds fitting well with their actual measured activities. nih.govresearchgate.net Such QSAR models are valuable tools in drug design, as they provide a rational basis for designing new, more potent analogs by indicating which areas of the molecule are favorable for steric bulk, positive or negative electrostatic charge, and hydrophobic or hydrophilic character. nih.govajchem-a.comresearchgate.net
Chemical Transformations and Derivative Synthesis
Functionalization of the Benzamide (B126) Scaffold
Functionalization of the N-benzyl-4-fluorobenzamide scaffold involves a range of reactions that modify its core structure to alter its physicochemical properties and biological interactions. Key transformations include nucleophilic substitutions, redox reactions, and amide bond hydrolysis.
Nucleophilic Substitution ReactionsNucleophilic substitution reactions are fundamental to modifying the this compound structure. While the amide nitrogen is generally a weak nucleophile, its reactivity can be enhanced under specific conditions to allow for reactions such as benzylation. For instance, in related sulfonamide systems, the benzylation of primary amines derived from 4-methylbenzenesulfonamides proceeds through an SN1-like mechanism. This process involves the formation of a stable benzylic carbocation from benzyl (B1604629) bromide, which then readily reacts with the weakly nucleophilic sulfonamide. A similar mechanistic principle could be applied to the this compound scaffold for further substitutions.nsf.gov
Another key area of nucleophilic substitution involves the aromatic rings. Nucleophilic aromatic substitution (SNAr) can occur on the fluorobenzoyl ring, particularly if additional electron-withdrawing groups are present to activate the ring towards nucleophilic attack. youtube.com Furthermore, in the synthesis of related fluorobenzamide compounds, nucleophilic substitution has been employed to introduce radioisotopes like ¹⁸F by displacing a nitro group, a strategy that highlights the potential for modifying the aromatic core of the molecule. nih.gov
Oxidation and Reduction ReactionsThe benzylic methylene (B1212753) group (the CH₂ group attached to the nitrogen and the phenyl ring) in the this compound scaffold is a primary site for oxidation. In analogous compounds like o-benzylbenzamide, oxidation using agents such as potassium persulphate has been shown to occur at this benzylic position.electronicsandbooks.comThis reaction typically proceeds via the formation of a radical intermediate through hydrogen abstraction by sulphate radical anions.electronicsandbooks.comElectrochemical methods also provide a metal-free approach for the selective oxidative cleavage of the benzyl C-N bond in various benzylamines, which could potentially be adapted for this compound to yield aldehydes or ketones.nih.gov
While specific reduction reactions for this compound are not extensively detailed, the amide and aromatic functionalities are, in principle, reducible. The amide bond can be reduced to an amine using strong reducing agents like lithium aluminum hydride. The aromatic rings could undergo reduction under catalytic hydrogenation at high pressures, although this would be a more challenging transformation.
Synthesis of Complex Hybrid Molecules
Integrating the this compound scaffold with other pharmacologically active heterocyclic moieties is a common strategy to develop new therapeutic agents. This approach aims to create hybrid molecules that may exhibit synergistic or novel biological activities.
Thiadiazole-Containing DerivativesThe 1,3,4-thiadiazole (B1197879) ring is another important heterocycle known for a wide spectrum of biological activities.jocpr.comnih.govThe synthesis of this compound-thiadiazole hybrids typically involves the cyclization of a thiosemicarbazide (B42300) derivative with a carboxylic acid or its equivalent. A common pathway begins with the reaction of 4-fluorobenzoic acid (a hydrolysis product of the parent amide) with thiosemicarbazide in the presence of a dehydrating agent like phosphorus oxychloride or concentrated sulfuric acid. This reaction forms a 2-amino-5-(4-fluorophenyl)-1,3,4-thiadiazole intermediate.nih.govrsc.orgThe amino group on the thiadiazole ring can then be further functionalized, for instance, by reacting it with benzyl bromide or a related benzylating agent, to yield the final hybrid molecule. This modular approach allows for the generation of a variety of derivatives for biological screening.sphinxsai.com
Below is a table summarizing the synthesis of thiadiazole derivatives from related starting materials.
| Starting Material 1 | Starting Material 2 | Reagent/Condition | Product Type |
| Benzoic Acid Derivative | Thiosemicarbazide | Conc. H₂SO₄ | 5-Aryl-1,3,4-thiadiazol-2-amine |
| Aromatic Carboxylic Acid | Thiosemicarbazide | POCl₃ | 2-Amino-5-aryl-1,3,4-thiadiazole |
| Phenylthiosemicarbazide | Methoxy Cinnamic Acid | Phosphorus Oxychloride | 1,3,4-Thiadiazole Derivative |
| Hydrazonoyl Derivative | Potassium Thiocyanate | Ethanol/Methanol (B129727) (Reflux) | 2,4-Disubstituted-5-imino-1,3,4-thiadiazole |
Quinazoline-Containing Derivatives
The synthesis of quinazoline (B50416) and quinazolinone derivatives often involves the construction of the heterocyclic ring from precursors like ortho-aminobenzamides or ortho-halobenzamides. nih.govrhhz.net While direct synthesis from this compound is not extensively detailed, analogous synthetic strategies highlight pathways for creating derivatives that incorporate its key structural features.
One prominent method is the copper-catalyzed domino synthesis, which constructs quinazolinones from 2-halobenzamides and (aryl)methanamines using air as the oxidant. acs.org This approach involves a sequential Ullmann-type coupling and aerobic oxidative C-H amidation. acs.org Another effective, transition-metal-free method involves the base-promoted reaction of ortho-fluorobenzamides with amides, followed by intramolecular cyclization. nih.govacs.orgacs.org This reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism to form a diamide (B1670390) intermediate, which then cyclizes and dehydrates to yield the quinazolin-4-one ring. nih.gov
These established methods provide a framework for synthesizing quinazoline derivatives containing the N-benzyl and 4-fluorophenyl moieties. For example, a compound identified as N-(2-(trichloromethyl)quinazoline-4-yl)-4-fluorobenzamide has been synthesized, demonstrating the successful incorporation of the 4-fluorobenzamide (B1200420) group into a quinazoline structure. mdpi.com Similarly, the synthesis of N-Benzyl-4-(4-fluorophenyl)quinazolin-2-amine has been achieved through an acid-mediated [4+2] annulation of N-benzyl cyanamides and 2-amino aryl ketones, yielding a white solid with a melting point of 168–170 °C. mdpi.com
Table 1: Examples of Synthesized Quinazoline Derivatives
| Compound Name | Synthetic Precursors | Key Method | Yield | M.P. (°C) |
|---|---|---|---|---|
| N-Benzyl-4-(4-fluorophenyl)quinazolin-2-amine mdpi.com | N-benzyl cyanamides, 2-amino aryl ketones | Acid-mediated [4+2] annulation | 62% | 168–170 |
| 3-Methyl-2-phenylquinazolin-4-one nih.gov | 2-Fluoro-N-methylbenzamide, Benzamide | Base-promoted SNAr & cyclization | Trace | N/A |
Triazole-Containing Derivatives
The 4-fluorobenzamide moiety can be readily attached to a 1,2,4-triazole (B32235) ring to generate novel derivatives. Research has demonstrated the synthesis of several such compounds, primarily by creating an amide bond between a 4-fluorobenzoyl group and an amino-functionalized triazole.
For instance, a series of N-(5-benzylthio-4H-1,2,4-triazol-3-yl)-4-fluorobenzamide derivatives has been synthesized through bioisosteric replacement. researchgate.net Another key example is the synthesis of N-(4-(1H-1,2,4-triazol-1-yl)phenyl)-4-fluorobenzamide. mdpi.comresearchgate.netnih.gov This compound was prepared as a white solid with a melting point of 247–248 °C and a yield of 41%. mdpi.com The general synthetic approach for these types of molecules involves the nucleophilic substitution reaction between an amino-triazole derivative and a sulfonyl chloride derivative. nih.gov
Table 2: Synthesis and Characterization of N-(4-(1H-1,2,4-triazol-1-yl)phenyl)-4-fluorobenzamide (6g) mdpi.com
| Property | Value |
| Appearance | White solid |
| Yield | 41% |
| Melting Point | 247–248 °C |
| ¹H NMR (DMSO-d₆, δ) | 10.73 (s, 1H, NH), 9.24 (s, 1H, Triazole-H), 8.23 (s, 1H, Triazole-H), 7.91–7.48 (m, 8H, Ar-H) |
| ¹³C NMR (DMSO-d₆, δ) | 165.53, 152.74, 142.50, 138.89, 137.19, 132.97, 131.73, 130.42, 130.18, 129.44, 127.78, 120.86, 120.52 |
| ESI-HRMS (m/z) | Calculated for C₁₅H₁₂FN₄O⁺ ([M+H]⁺): 283.0990; Found: 283.1000 |
Piperidine-Containing Derivatives
The this compound scaffold has been successfully integrated with a piperidine (B6355638) ring, leading to compounds with significant biological interest. The synthesis of these derivatives typically involves forming an amide linkage between a substituted benzoyl chloride and an amino-piperidine.
A notable example is N-(N-benzylpiperidin-4-yl)-4-fluorobenzamide, designed as an analog of haloperidol. nih.gov Its synthesis involves the reaction of 4-fluorobenzoyl chloride with 4-amino-1-benzylpiperidine. nih.gov The structure of this derivative has been confirmed using spectroscopic methods such as ¹H and ¹³C NMR. nih.gov The Ugi four-component reaction is another versatile method used for the efficient synthesis of structurally diverse 1,4,4-substituted piperidine derivatives, including analogues with a 4-fluorobenzyl group. researchgate.net
Table 3: Synthesis of N-(N-benzylpiperidin-4-yl)-fluorobenzamide Derivatives nih.gov
| Compound | Precursors | Key Method | Affinity (Kᵢ) |
| N-(N-Benzylpiperidin-4-yl)-2-fluorobenzamide | 2-Fluorobenzoyl chloride, 4-Amino-1-benzylpiperidine | Amide coupling | 3.4 nM (sigma receptors) |
| N-(N-Benzylpiperidin-4-yl)-4-fluorobenzamide nih.gov | 4-Fluorobenzoyl chloride, 4-Amino-1-benzylpiperidine | Amide coupling | N/A |
Isotopic Labeling Strategies (e.g., ¹⁸F-labeling for radioligands)
Isotopic labeling, particularly with fluorine-18 (B77423) (¹⁸F), is a crucial strategy for developing radioligands for Positron Emission Tomography (PET) imaging. The this compound structure is well-suited for such modifications.
The most common method for introducing ¹⁸F is through nucleophilic aromatic substitution (SNAr) on an activated aromatic ring. nih.govacs.orgharvard.edu This typically requires an electron-withdrawing group (like -NO₂ or a trimethylammonium salt) positioned ortho or para to a leaving group. acs.orgresearchgate.net The reaction is carried out in polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO) at elevated temperatures. nih.gov
A direct application of this strategy is the synthesis of N-(N-Benzylpiperidin-4-yl)-2-[¹⁸F]fluorobenzamide. This radioligand was synthesized in a single step via nucleophilic substitution of its 2-nitro precursor with [¹⁸F]fluoride. The reaction, conducted in DMSO at 140°C for 20 minutes, yielded the product with a specific activity of 0.4-1.0 Ci/µmol. nih.gov
Another strategy involves using pre-labeled prosthetic groups. Agents like N-succinimidyl 4-[¹⁸F]fluorobenzoate ([¹⁸F]SFB) and N-[2-(4-[¹⁸F]fluorobenzamido)ethyl]maleimide ([¹⁸F]FBEM) are synthesized first and then conjugated to a target molecule. mdpi.comnih.govhoustonmethodist.orgresearchgate.netiaea.orgnih.gov [¹⁸F]SFB is typically prepared in a three-step, one-pot procedure starting from a trimethylammonium triflate precursor. houstonmethodist.orgresearchgate.net [¹⁸F]FBEM is synthesized by coupling [¹⁸F]SFB with N-(2-aminoethyl)maleimide, creating a thiol-reactive agent for labeling peptides and proteins. nih.gov
Table 4: Research Findings on ¹⁸F-Labeling Strategies
| Labeled Compound/Agent | Precursor | Labeling Method | Reaction Conditions | Radiochemical Yield (Decay-Corrected) | Synthesis Time |
| N-(N-Benzylpiperidin-4-yl)-2-[¹⁸F]fluorobenzamide nih.gov | 2-Nitro-N-(N-benzylpiperidin-4-yl)benzamide | Nucleophilic Substitution | DMSO, 140°C, 20 min | 4-10% | 90 min |
| N-succinimidyl 4-[¹⁸F]fluorobenzoate ([¹⁸F]SFB) nih.govhoustonmethodist.org | 4-Formyl-N,N,N-trimethyl benzenaminium triflate | 3-step (fluorination, oxidation, activation) | N/A | 30-44% | ~80 min |
| N-[2-(4-[¹⁸F]Fluorobenzamido)ethyl]maleimide ([¹⁸F]FBEM) nih.gov | [¹⁸F]SFB, N-(2-aminoethyl)maleimide | Amide Coupling | N/A | 20% ± 4% (from ¹⁸F-fluoride) | ~200 min |
Applications in Organic Synthesis and Materials Science Research
N-benzyl-4-fluorobenzamide as a Synthetic Building Block
In the field of organic chemistry, this compound acts as a versatile synthetic building block. The term "building block" in chemical synthesis refers to a molecule that can be readily incorporated into a larger, more complex structure. klinger-lab.de The utility of this compound in this capacity stems from the distinct reactivity of its constituent parts.
Use in Catalytic Reaction Development (e.g., conversion of alcohols to amides)
The synthesis of amides is a fundamental process in organic chemistry, and there is ongoing research into developing efficient catalytic methods for their formation. This compound can be a target molecule in the development of such catalytic reactions, particularly those involving the direct conversion of alcohols or aldehydes to amides.
One modern approach is oxidative amidation, which couples an alcohol or aldehyde with an amine in the presence of a catalyst and an oxidant. For example, researchers have developed methods for the oxidative amidation of aldehydes with primary amines using copper-based metal-organic frameworks (Cu-MOFs) as recyclable heterogeneous catalysts. nih.gov Similarly, Cu-Fe based heterogeneous catalysts have been used for the oxidative coupling of benzyl (B1604629) alcohols or benzylamines with N-substituted formamides to produce a wide range of aromatic amides. sci-hub.se These reactions represent a more atom-economical and environmentally friendly alternative to traditional methods that require the pre-activation of carboxylic acids. The synthesis of a compound like this compound would serve as a benchmark for the efficacy of these new catalytic systems. Another catalytic approach involves the use of boric acid for the direct formation of amides from carboxylic acids and amines. researchgate.net
The table below summarizes representative catalytic methods for amide synthesis, a class of reactions through which this compound can be produced.
| Catalyst System | Reactants | Reaction Type | Key Advantage |
| Copper-MOF with TBHP | Aldehyde + Amine | Oxidative Amidation | Recyclable heterogeneous catalyst nih.gov |
| Cu-Fe Metal Oxide with TBHP | Benzyl Alcohol/Benzylamine (B48309) + Formamide | Oxidative Coupling | Direct synthesis from alcohols sci-hub.se |
| Boric Acid | Carboxylic Acid + Amine | Direct Amidation | Simple and readily available catalyst researchgate.net |
Contribution to Specialty Chemical Synthesis
The structural motifs within this compound are found in various specialty chemicals, particularly in the field of medicinal chemistry for developing diagnostic agents. The fluorobenzamide group is a key component in the synthesis of ligands for medical imaging techniques like Positron Emission Tomography (PET).
For example, researchers have synthesized N-(N-benzylpiperidin-4-yl)-2-[18F]fluorobenzamide, a compound that binds with high affinity to sigma receptors in the brain. nih.gov The incorporation of the fluorine-18 (B77423) ([18F]) radioisotope allows the molecule to be used as a PET radioligand to image these receptors, which could be valuable for studying neurological disorders. nih.gov In this context, non-radioactive this compound can serve as a reference standard or a precursor in the development of such imaging agents. The synthesis of these complex molecules often starts from simpler fluorinated building blocks, highlighting the importance of foundational structures like fluorobenzamides and fluorobenzylamines in creating advanced specialty chemicals. nih.govrsc.org
Potential in Advanced Materials Development (e.g., nonlinear optical materials)
The development of advanced materials with specific optical properties is a significant area of materials science. This compound possesses structural features that suggest potential for investigation as a nonlinear optical (NLO) material. NLO materials are substances that exhibit a nonlinear response to intense electromagnetic fields, such as those from lasers, and are crucial for applications like frequency conversion and optical switching. samaterials.comresearchgate.net
Certain organic molecules, particularly those with a donor-acceptor π-conjugated structure, can exhibit large NLO responses. A well-studied organic NLO crystal is N-benzyl-2-methyl-4-nitroaniline (BNA). nih.govdntb.gov.ua BNA has a structure analogous to this compound, featuring an N-benzyl group attached to a substituted aniline (B41778) ring. The nitro group in BNA acts as a strong electron-acceptor. While the fluorine in this compound is not as strong of an acceptor as a nitro group, its electronegativity does influence the electronic distribution within the molecule. The potential for this compound in NLO applications would depend on its crystal structure; a non-centrosymmetric crystal packing is essential for second-order NLO effects. researchgate.net Research into the crystal growth and characterization of compounds like BNA provides a framework for exploring the NLO potential of structurally related molecules such as this compound. nih.gov
Future Perspectives and Research Frontiers
Exploration of Novel Pharmacological Targets
While the pharmacological profile of N-benzyl-4-fluorobenzamide is not yet extensively defined, the activities of its close structural analogs provide a rational basis for the exploration of several novel pharmacological targets. Research into related N-benzyl-fluorobenzamide structures has revealed engagement with critical biological pathways, suggesting promising avenues for investigation.
A significant area of interest lies in oncology, particularly in the context of dual-target inhibitors. For instance, a series of N-benzyl-2-fluorobenzamide derivatives have been identified as dual-target inhibitors of the Epidermal Growth Factor Receptor (EGFR) and Histone Deacetylase 3 (HDAC3). nih.gov This dual inhibition has shown synergistic effects in the malignant progression of triple-negative breast cancer. nih.gov Given the isomeric relationship, it is plausible that this compound could be investigated for similar dual-inhibitory activities against these or other combinations of cancer-related targets.
Furthermore, the broader class of benzamide (B126) derivatives has been successfully developed to target a range of receptors in the central nervous system and in peripheral tissues. These include:
Sigma Receptors: Derivatives such as N-(N-benzylpiperidin-4-yl)-2-[18F]fluorobenzamide have demonstrated high affinity for sigma receptors, which are implicated in a variety of neurological disorders and are overexpressed in some tumor types. nih.gov
Dopamine (B1211576) D2-like Receptors: Benzamides are a well-established class of compounds for imaging D2/D3 receptor availability in the brain. uni-mainz.de
Butyrylcholinesterase (BChE): A novel N-benzyl benzamide scaffold has given rise to selective, sub-nanomolar inhibitors of BChE, which is a target in the treatment of advanced Alzheimer's disease. nih.gov
Cholesteryl Ester Transfer Protein (CETP): Fluorinated benzamides have been studied as potential inhibitors of CETP, a key protein in cholesterol metabolism. researchgate.netbenthamdirect.com
The exploration of this compound's activity at these and other novel targets could unveil new therapeutic applications. A systematic pharmacological screening of this compound against a panel of receptors, enzymes, and ion channels is a critical next step.
Development of Advanced Synthetic Methodologies
The classical synthesis of N-substituted benzamides typically involves the reaction of a carboxylic acid (or its activated derivative, such as an acyl chloride) with an amine. While effective, these methods can sometimes require harsh conditions or produce byproducts that complicate purification. Future research will likely focus on the development of more advanced, efficient, and environmentally benign synthetic methodologies for this compound and its analogs.
Promising areas for synthetic innovation include:
Catalytic Amide Bond Formation: The use of novel catalysts, such as those based on transition metals or boronic acids, can enable the direct condensation of carboxylic acids and amines under milder conditions, reducing the need for activating agents and minimizing waste.
Flow Chemistry: Continuous flow synthesis offers several advantages over traditional batch processing, including improved reaction control, enhanced safety, and easier scalability. The development of a flow-based synthesis for this compound could streamline its production for research and potential commercial applications.
Mechanochemistry: This solvent-free or low-solvent approach, which uses mechanical force to drive chemical reactions, is a key tenet of green chemistry. The synthesis of related N-arylbenzamides has been successfully achieved using liquid-assisted grinding (LAG), suggesting that this could be a viable and sustainable method for preparing this compound. rsc.org
One-Pot Syntheses: Designing multi-step reactions to occur in a single reaction vessel without the isolation of intermediates can significantly improve efficiency. For example, a one-pot method for preparing N-(4-fluorophenyl)-4-benzyloxybenzylidene amine has been patented, showcasing the potential for streamlined syntheses of related compounds. google.com
The table below summarizes various synthetic approaches that could be adapted and optimized for the synthesis of this compound.
| Synthetic Strategy | Reagents and Conditions | Potential Advantages |
| Classical Amidation | 4-Fluorobenzoyl chloride, Benzylamine (B48309), Base | Well-established, high yielding |
| Peptide Coupling | 4-Fluorobenzoic acid, Benzylamine, DIC, HOBt | Mild conditions, high purity |
| Catalytic Amidation | 4-Fluorobenzoic acid, Benzylamine, Catalyst | Reduced waste, milder conditions |
| Mechanochemistry | 4-Fluorobenzoic acid, Benzylamine, Grinding | Solvent-free, environmentally friendly |
Integrated Computational and Experimental Approaches
The integration of computational modeling with experimental validation is a powerful paradigm in modern drug discovery and materials science. For this compound, this dual approach can accelerate the identification of its most promising applications and guide the design of improved derivatives.
In silico techniques that are particularly relevant include:
Molecular Docking: This method can predict the preferred binding orientation of this compound to the active site of a protein target. Studies on related fluorinated benzamides have used docking to understand their interactions with CETP and to rationalize their inhibitory activity. researchgate.netbenthamdirect.com Similarly, docking has been used to model the binding of N-benzyl-2-fluorobenzamide derivatives to EGFR and HDAC3. nih.gov
Pharmacophore Modeling: This approach identifies the essential three-dimensional arrangement of functional groups required for biological activity. Pharmacophore models have been developed for fluorinated benzamides as CETP inhibitors, providing a blueprint for the design of new molecules with enhanced potency. researchgate.netbenthamdirect.com
Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR studies, such as CoMFA and CoMSIA, have been applied to aryl benzamide derivatives to correlate their structural features with their activity as mGluR5 negative allosteric modulators. mdpi.com
These computational predictions must be coupled with experimental validation. For example, predicted binding modes from docking studies can be confirmed through co-crystallization of the compound with its target protein and subsequent X-ray diffraction analysis. Similarly, the predicted biological activities from pharmacophore and QSAR models must be tested through in vitro and in vivo assays. This iterative cycle of prediction and experimentation is crucial for efficiently advancing our understanding of this compound's pharmacological potential.
Design of Next-Generation Benzamide-Based Research Probes
The benzamide scaffold is a versatile platform for the development of molecular imaging agents and research probes. The ability to incorporate radioisotopes or fluorescent tags into these molecules allows for the non-invasive visualization and quantification of biological targets in vivo.
Building on the successes of other benzamide-based imaging agents, this compound could serve as a template for the design of next-generation research probes. Key considerations in this design process include:
Target Specificity and Affinity: The probe must bind to its intended target with high affinity and selectivity to ensure a clear signal. The exploration of novel pharmacological targets, as discussed in section 9.1, will be crucial in identifying suitable targets for imaging.
Pharmacokinetics: The probe must be able to reach its target in sufficient concentrations and be cleared from non-target tissues to provide a good signal-to-noise ratio.
Labeling Chemistry: The incorporation of an imaging moiety (e.g., a radionuclide like 18F for Positron Emission Tomography or a fluorescent dye) must be achievable through efficient and reliable chemical reactions. The presence of the fluorine atom in this compound makes it an attractive candidate for direct labeling with 18F.
The development of radiolabeled benzamide derivatives for imaging melanoma and sigma receptors demonstrates the feasibility of this approach. nih.govnih.gov For example, [18F]-labeled benzamide derivatives have been successfully used for PET imaging of prostate tumors. acs.org By leveraging the structural features of this compound, it may be possible to develop novel probes for these and other disease-relevant targets.
Q & A
Q. What are the optimized synthetic routes for N-benzyl-4-fluorobenzamide, and how can reaction conditions influence yield?
this compound is typically synthesized via coupling 4-fluorobenzoyl chloride with benzylamine under basic conditions (e.g., triethylamine in dichloromethane). Key factors include stoichiometric control of the acyl chloride and amine, reaction temperature (0–25°C), and inert atmosphere to minimize side reactions. Post-reaction purification via recrystallization or column chromatography is critical for high purity (>95%). Scaling reactions to >100 mmol requires careful hazard analysis, as highlighted in multi-step protocols for analogous benzamides .
Q. Which analytical techniques are most reliable for characterizing this compound?
- NMR Spectroscopy : H and C NMR confirm structural integrity (e.g., fluorine-induced deshielding in aromatic protons).
- HPLC-MS : Validates purity and molecular weight (e.g., [M+H]+ ion at m/z 244.1).
- X-ray Crystallography : Resolves stereoelectronic effects of the fluorine substituent, though crystallization may require slow evaporation from ethanol .
Advanced Research Questions
Q. How does the fluorine substituent influence the compound’s reactivity in nucleophilic substitution or cross-coupling reactions?
The electron-withdrawing fluorine at the para position activates the benzamide ring for electrophilic substitution but deactivates it toward nucleophilic attack. In Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura), the fluorine’s ortho-directing effect can guide regioselectivity. Computational studies (DFT) suggest its meta-position relative to the amide group stabilizes transition states via resonance .
Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?
Discrepancies in IC values or receptor-binding affinities often arise from:
- Purity variability : Impurities >5% (e.g., unreacted benzylamine) can skew bioassays.
- Assay conditions : Solvent polarity (DMSO vs. aqueous buffer) impacts solubility and ligand-receptor interactions. Rigorous batch-to-batch analytical validation (HPLC, LC-MS) and standardized assay protocols (e.g., fixed DMSO concentration ≤1%) are essential .
Q. How can structure-activity relationship (SAR) studies be designed to evaluate fluorinated benzamide analogs?
Q. What computational methods predict the pharmacokinetic profile of this compound?
Tools like SwissADME or ADMETLab estimate:
Q. Why do reproducibility issues arise in scaling up synthetic protocols for fluorinated benzamides?
Batch-dependent outcomes often stem from:
- Solvent choice : Polar aprotic solvents (DMF, THF) may trap intermediates, reducing yield.
- Temperature gradients : Exothermic reactions require precise cooling in large-scale setups.
- Catalyst degradation : Pd catalysts may aggregate, necessitating ligand optimization (e.g., XPhos) .
Notes
- Methodological Rigor : Emphasizes hazard analysis, reproducibility frameworks, and validation against contradictory data.
- Advanced Tools : Integrates DFT, docking, and SAR tables for interdisciplinary depth.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
